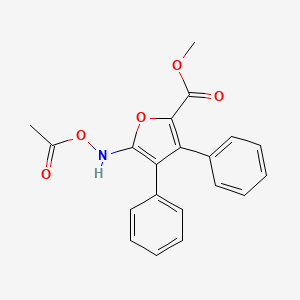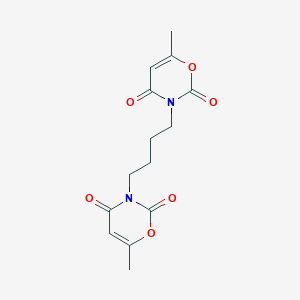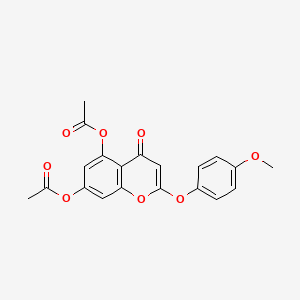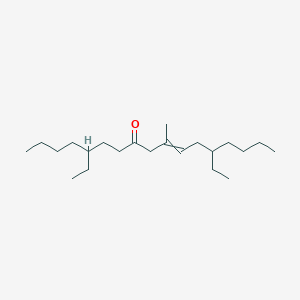
2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of multiple functional groups, including sulfonic acid, amino, butoxy, phenylazo, and hydroxy groups, which contribute to its reactivity and versatility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- typically involves a multi-step process that includes the introduction of the sulfonic acid group, azo coupling reactions, and the incorporation of the butoxy and hydroxy groups. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as distillation and crystallization, ensures the efficient production of the compound. Quality control measures, including spectroscopy and chromatography, are employed to monitor the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The presence of multiple functional groups allows for substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Wirkmechanismus
The mechanism of action of 2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various biochemical processes, such as enzyme inhibition and receptor binding. These interactions can modulate cellular functions and lead to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-
- 2-naphthalenesulfonic Acid, 6-amino-3-((2-methoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-
- 2-naphthalenesulfonic Acid, 6-amino-3-((2-ethoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-
Uniqueness
Compared to similar compounds, 2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butoxy group, in particular, enhances its solubility and interaction with various molecular targets, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
126485-26-5 |
|---|---|
Molekularformel |
C26H25N5O5S |
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
6-amino-3-[(2-butoxy-4-phenyldiazenylphenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C26H25N5O5S/c1-2-3-13-36-23-16-20(29-28-19-7-5-4-6-8-19)11-12-22(23)30-31-25-24(37(33,34)35)14-17-9-10-18(27)15-21(17)26(25)32/h4-12,14-16,32H,2-3,13,27H2,1H3,(H,33,34,35) |
InChI-Schlüssel |
UAIWAWQKBIKSDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)




![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)




![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
